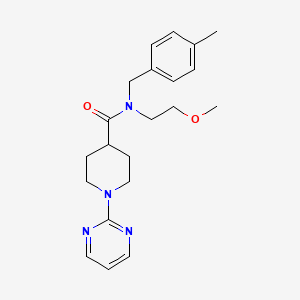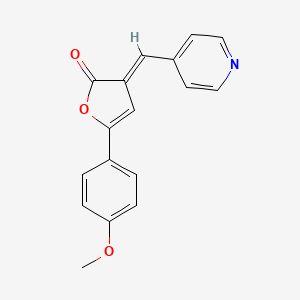![molecular formula C25H18BrNO3 B3905403 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3905403.png)
6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone
Descripción general
Descripción
6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone, also known as BMAQ, is a synthetic compound that belongs to the quinolinone family. BMAQ has gained significant attention in the scientific community due to its potential applications in drug development and cancer research.
Aplicaciones Científicas De Investigación
6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone inhibits the activation of Akt, which leads to the inhibition of mTOR, resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have minimal effects on normal cells, indicating its potential as a selective anti-cancer agent. 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone has also been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further drug development. However, one limitation of 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone is its poor solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone. One potential direction is the development of 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the synergistic effects of 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone and its potential applications in other disease areas.
Conclusion:
In conclusion, 6-bromo-3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone is a promising compound with potential applications in drug development and cancer research. Its high potency and selectivity towards cancer cells make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other disease areas.
Propiedades
IUPAC Name |
6-bromo-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO3/c1-30-19-11-7-16(8-12-19)9-14-22(28)24-23(17-5-3-2-4-6-17)20-15-18(26)10-13-21(20)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOYXOLOAAEANT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3905322.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3905337.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905349.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905356.png)
![1-(allylthio)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3905368.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}quinoline](/img/structure/B3905371.png)
![3-(2-hydroxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905372.png)
![3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905384.png)
![6-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3905391.png)
![2-{[4-methyl-2-(methylthio)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3905395.png)
![(3,4-dimethoxybenzyl){2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B3905396.png)

![4-methoxybenzyl 2-[3-(mesitylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B3905419.png)